N-[2-(4-chlorophenyl)ethyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[2-(4-chlorophenyl)ethyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical properties and biological activities.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-chlorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O2S2/c24-17-7-5-15(6-8-17)9-11-26-20(29)14-32-23-27-19-10-12-31-21(19)22(30)28(23)13-16-3-1-2-4-18(16)25/h1-8,10,12H,9,11,13-14H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDOHWQNZZKJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CC=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core and subsequent functionalization. One common synthetic route involves the reaction of 2-aminothiophene with a suitable aldehyde to form the thieno[3,2-d]pyrimidine core. This intermediate is then reacted with 2-chlorobenzyl chloride and 4-chlorophenethylamine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-[2-(4-chlorophenyl)ethyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl and chlorophenethyl moieties, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the acetamide bond and formation of corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Due to its biological activities, it is being investigated for therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[2-(4-chlorophenyl)ethyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be compared with other thienopyrimidine derivatives, such as:
2-((3-chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one: This compound has a similar thienopyrimidine core but different substituents, leading to variations in biological activity and chemical properties.
2-((2-chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one:
2-((4-bromobenzyl)thio)-3-ethyl-5,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one: This derivative has a bromine atom instead of chlorine, which can influence its chemical behavior and biological effects.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, also known as E793-1920, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity based on diverse scientific literature.
- Molecular Formula : C23H19Cl2N3O2S2
- Molecular Weight : 504.45 g/mol
- CAS Number : 894243-72-2
- IUPAC Name : this compound
The structure features a thienopyrimidine core which is significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds with similar thienopyrimidine structures exhibit promising anticancer properties. For instance, a study highlighted that derivatives of thiophene showed potent inhibitory effects on key cancer-related kinases such as VEGFR-2 and AKT, with IC50 values indicating effective inhibition at low concentrations (IC50 = 0.075 μM for VEGFR-2 and 4.60 μM for AKT) . These findings suggest that this compound may similarly inhibit these pathways, leading to apoptosis in cancer cells.
Table 1: Summary of Anticancer Activities of Related Compounds
| Compound | Target Kinase | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4c | VEGFR-2 | 0.075 | Inhibition |
| 3b | AKT | 6.96 | Inhibition |
| E793-1920 | TBD | TBD | TBD |
Antimicrobial Activity
The thienopyrimidine derivatives have also shown significant antimicrobial activity against various bacterial strains. A study indicated that compounds with similar structural motifs were effective against both Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) that were comparable to established antibiotics . The presence of the thienopyrimidine ring and the sulfanyl group appears to be critical for this activity.
Table 2: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|---|
| 4c | Escherichia coli | 32 | Effective |
| 5e | Staphylococcus aureus | 16 | Effective |
| E793-1920 | TBD | TBD | TBD |
Apoptosis Induction
The mechanism by which these compounds induce apoptosis has been linked to cell cycle arrest and activation of caspase pathways. For example, compounds similar to E793-1920 have been shown to cause S phase cell cycle arrest in liver cancer cells, leading to subsequent apoptosis through caspase activation .
Kinase Inhibition
Molecular docking studies have illustrated that these compounds can bind effectively to the active sites of kinases such as VEGFR-2 and AKT. This binding is crucial for their anticancer efficacy as it disrupts signaling pathways essential for tumor growth and survival.
Study on Liver Cell Carcinoma
In a specific case study involving liver cell carcinoma, derivatives of thienopyrimidine were tested for their ability to inhibit cell proliferation. The results indicated that several compounds led to significant reductions in cell viability, supporting their potential use as therapeutic agents in cancer treatment .
Evaluation of Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds against mycobacterial strains. The findings revealed that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, suggesting a potential role in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
